molecular formula C9H7Br2F B3315650 2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene CAS No. 951894-16-9

2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene

Cat. No. B3315650
CAS RN: 951894-16-9
M. Wt: 293.96 g/mol
InChI Key: MDUMGJMRRBEDHG-UHFFFAOYSA-N
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Description

The compound “2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene” is a brominated and fluorinated organic compound. It likely contains a propene group attached to a bromo-fluoro phenyl group .

Scientific Research Applications

Polymer Synthesis and Characterization

  • The compound has been utilized in the synthesis of novel copolymers of styrene, specifically in the preparation of ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These monomers were synthesized through piperidine catalyzed Knoevenagel condensation and copolymerized with styrene in solution with radical initiation. The copolymers exhibit distinct decomposition characteristics in nitrogen, occurring in two steps with varying residue percentages, indicating their thermal stability and potential applications in materials science (Kharas et al., 2016).

Advanced Synthesis Techniques

  • Research into the synthesis and structure of complex molecules has leveraged compounds related to 2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene. For example, synthesis methods have been developed for creating 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for synthesizing biologically active compounds, demonstrating the versatility of bromo-fluorophenyl compounds in pharmaceutical chemistry (Wang et al., 2016).

Organic Electronics

  • In the development of organic electronics, such as conjugated polythiophenes, derivatives of the discussed compound have been synthesized for tuning electronic properties. For instance, 3-Fluoro-4-hexylthiophene was prepared through a synthetic route involving bromination and bromine/fluorine exchange, highlighting the role of halogenated compounds in adjusting the oxidation potential and electropolymerization behavior of organic electronic materials (Gohier et al., 2013).

Structural Analysis

  • Crystal structure and Hirshfeld surface analysis have been conducted on related compounds, such as (E)-1-(2-Bromophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, to understand the intermolecular interactions and molecular geometry. Such analyses are crucial for designing molecules with desired physical and chemical properties for applications in material science and drug design (Jasinski et al., 2010).

Molecular Docking and Drug Design

  • Molecular docking studies have been performed on compounds such as 3-(5-bromo-2-thienyl)-1-(4-fluorophenyl)-3-acetyl-2-pyrazoline to explore their antiviral properties and potential as non-small cell lung cancer inhibitors. This demonstrates the compound's relevance in medicinal chemistry and drug development (Sathish et al., 2018).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. As “2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene” is likely a synthetic organic compound, its mechanism of action would depend on its specific chemical structure and the biological system it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific chemical structure. Brominated and fluorinated compounds can be hazardous due to the reactivity of bromine and fluorine. Proper safety precautions should be taken when handling such compounds .

Future Directions

The future directions for research on “2-Bromo-3-(4-bromo-2-fluorophenyl)-1-propene” would likely depend on its potential applications. These could range from medicinal chemistry if it has biological activity, to materials science if it has unique physical properties .

properties

IUPAC Name

4-bromo-1-(2-bromoprop-2-enyl)-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br2F/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUMGJMRRBEDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=C(C=C(C=C1)Br)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br2F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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